Nigericin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

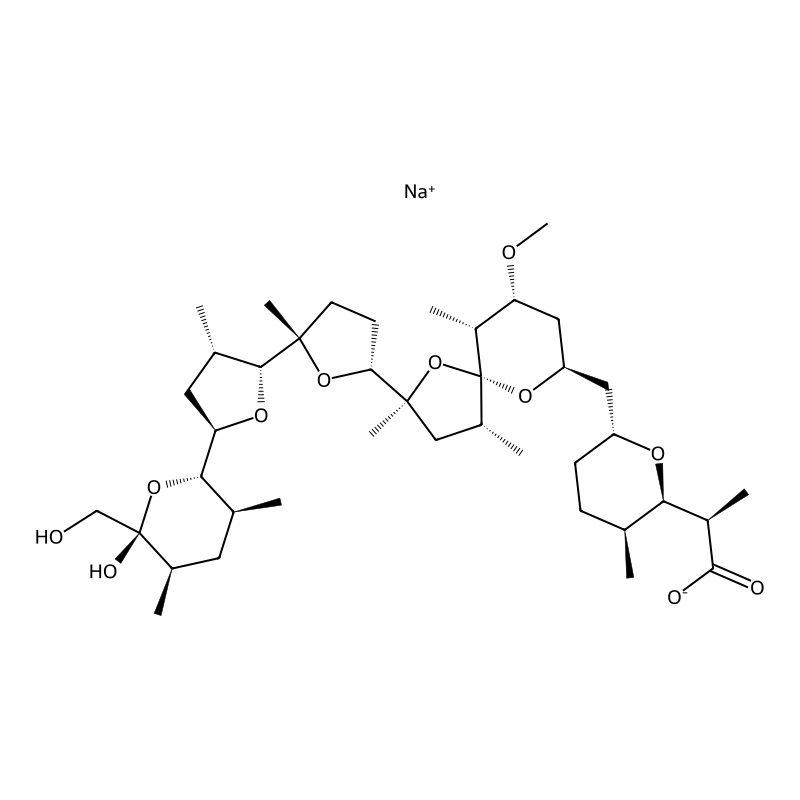

Nigericin is a polyether antibiotic derived from the bacterium Streptomyces hygroscopicus. First isolated in the 1950s from soil samples in Nigeria, its structure was elucidated through X-ray crystallography in 1968. Nigericin is known for its ability to act as an ionophore, specifically facilitating the transport of potassium ions (K) and hydrogen ions (H) across biological membranes. Its chemical structure is complex, featuring multiple rings and functional groups that contribute to its unique properties. In addition to its ionophoric activity, nigericin exhibits antibacterial and antifungal properties, primarily against Gram-positive microorganisms, and has been noted for its potential anti-cancer effects .

Nigericin acts as a potassium (K+) ionophore, transporting K+ ions across cell membranes. This disrupts cellular ion balance, affecting various cellular processes []. Additionally, nigericin can induce potassium efflux, which can activate the NLRP3 inflammasome, a protein complex involved in the immune response [].

Nigericin functions primarily as an antiporter that exchanges K for H ions. This mechanism disrupts ionic gradients across cell membranes, leading to significant physiological effects. Notably, it has been shown to inhibit ATP-driven transhydrogenase reactions at varying ATP concentrations, indicating its role in energy metabolism disruption . Nigericin also interacts with lead ions (Pb), demonstrating high selectivity and activity as a Pb ionophore, which can be beneficial in lead intoxication scenarios .

Nigericin exhibits a broad spectrum of biological activities:

- Antimicrobial: It is effective against Gram-positive bacteria and enhances the antifungal activity of other agents like rapamycin .

- Cancer Treatment: Nigericin has shown selective cytotoxicity towards various cancer cell lines, particularly under acidic conditions typical of tumor microenvironments .

- Inflammasome Activation: It activates the NLRP3 inflammasome by inducing K efflux, which is crucial for inflammatory responses .

- Metabolic Effects: The compound inhibits respiration and glucose consumption in cells while affecting intracellular concentrations of sodium and potassium ions .

Nigericin is typically produced through fermentation processes using Streptomyces strains. For example, a strain known as DASNCL-29 has been optimized to yield up to 33% (w/w) nigericin. The extraction involves purification techniques such as crystallization from solvents like methanol or hexane, which can result in different polymorphic forms of nigericin . Additionally, chemical modifications such as fluorination have been explored to enhance its biological efficacy and antibacterial properties against resistant strains .

Nigericin has several applications across various fields:

- Research Tool: Used extensively in biochemical research to study ion transport mechanisms and cellular processes.

- Pharmaceuticals: Potential therapeutic agent for treating infections caused by Gram-positive bacteria and certain cancers.

- Lead Detoxification: Investigated for its ability to facilitate lead ion transport, offering a possible treatment avenue for lead poisoning .

Studies on nigericin's interactions reveal its significant impact on cellular ionic balance and metabolic pathways. For instance:

- It alters cytoplasmic pH levels depending on the extracellular sodium concentration, influencing platelet aggregation responses .

- In cancer research, nigericin's ability to enhance the effects of radiation therapy in acidic environments highlights its potential as an adjunct treatment for tumors .

Nigericin shares structural and functional similarities with other ionophores such as monensin and valinomycin. Below is a comparison highlighting its uniqueness:

| Compound | Ion Transport Mechanism | Primary Use | Unique Features |

|---|---|---|---|

| Nigericin | K/H antiporter | Antibiotic, cancer therapy | Activates NLRP3 inflammasome; Pb transport |

| Monensin | Na/K antiporter | Antibiotic | Primarily used against Gram-positive bacteria |

| Valinomycin | K selective transporter | Antibiotic | Highly selective for K; less diverse applications |

Nigericin's unique ability to act on both potassium and hydrogen ions while also facilitating lead transport distinguishes it from these other compounds. Its dual role as an antibiotic and potential anti-cancer agent further emphasizes its versatility in therapeutic applications .

Ionophoric Properties and Cation Selectivity (Potassium/Hydrogen Antiport)

Nigericin functions as a highly selective ionophore that mediates electroneutral transport of monovalent cations across biological membranes through a potassium/hydrogen antiport mechanism [1] [2] [3]. The compound operates by forming ion-pair complexes without net charge translocation, distinguishing it from electrogenic ionophores that carry a net positive charge [4] [3].

The cation selectivity profile of nigericin demonstrates remarkable specificity for potassium ions over other monovalent cations. Quantitative analysis using planar bilayer lipid membrane systems reveals a potassium/sodium selectivity ratio of 25 ± 4, indicating substantially higher affinity for potassium transport compared to sodium [5]. This selectivity pattern follows the sequence potassium ≈ rubidium > cesium > sodium > lithium for monovalent cations [6] [7].

Beyond monovalent cation transport, nigericin exhibits unique selectivity for lead ions among divalent cations. The compound demonstrates highly effective transport of lead(II) with exceptional selectivity, showing no significant activity toward copper(II), zinc(II), cadmium(II), manganese(II), cobalt(II), calcium(II), nickel(II), or strontium(II) [8] [9]. This lead selectivity exceeds that of other ionophores including ionomycin and monensin, arising from the high stability of nigericin-lead complexes [8].

The transport mechanism involves the formation of a nigericin-lead hydroxide complex (NigPbOH) that traverses membranes through a predominantly electroneutral pathway [8]. The molecular basis for this selectivity stems from the compound's molecular weight of 746.94 g/mol in its sodium salt form, with solubility characteristics of 5 mg/ml in ethanol while remaining insoluble in water [10] [1].

Table 1: Ionophoric Properties and Cation Selectivity Data

| Property | Value/Description | Reference |

|---|---|---|

| Potassium/Hydrogen Antiport Mechanism | Exchanges potassium for hydrogen across biological membranes | Citations 2, 4, 13 |

| Potassium/Sodium Selectivity Ratio | 25 ± 4 | Citation 6 |

| Lead(II) Transport Activity | Highly selective transport with no cross-reactivity to other divalent cations | Citations 10, 16 |

| Electroneutral Transport | Ion-pair complexes without net charge translocation | Citations 8, 13 |

| Molecular Weight (sodium salt) | 746.94 g/mol | Citation 1 |

| Solubility | 5 mg/ml in ethanol, insoluble in water | Citation 2 |

Antibacterial Mechanisms Against Gram-Positive Pathogens

Nigericin demonstrates potent bactericidal activity specifically against Gram-positive bacteria through multiple mechanisms involving membrane disruption and metabolic interference [11] [12]. The compound exhibits exceptional efficacy against clinically relevant multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus species [11] [12].

The primary antibacterial mechanism involves the disruption of cellular potassium homeostasis through the compound's ionophoric properties. In Streptococcus faecalis, nigericin at concentrations of 10⁻⁶ M inhibits growth through rapid potassium efflux and subsequent metabolic dysfunction [7] [13]. This potassium depletion severely impairs protein synthesis, as demonstrated by the strict dependence of leucine incorporation into proteins on potassium availability [7].

Mechanistic studies reveal that nigericin disrupts multiple cellular processes in Gram-positive bacteria. The compound interferes with adenosine triphosphate production and electron transport chain function, leading to energetic collapse [11] [12]. In Staphylococcus aureus, nigericin treatment results in altered membrane structure and permeability, ultimately causing cell death [11] [12].

The minimum inhibitory concentration values demonstrate the compound's potency against key pathogens. Against Staphylococcus aureus strain ATCC25923, nigericin achieves growth inhibition at 0.125 μg/ml, while Bacillus cereus ATCC6633 requires 0.25 μg/ml [14]. Notably, traditional nigericin shows no activity against Gram-negative bacteria; however, fluorinated analogs demonstrate promising activity against both Gram-positive and Gram-negative organisms [15] [16].

Resistance development to nigericin occurs slowly and requires multiple rounds of challenge, suggesting that the compound's mechanism involves essential cellular processes that are difficult to circumvent [11] [12]. Cross-resistance to other antimicrobial classes is notably absent, likely due to the distinct mechanism involving the GraSR two-component regulatory system [11] [12].

Table 2: Antibacterial Activity Against Gram-Positive Pathogens

| Target Organism | Minimum Inhibitory Concentration (μg/ml) | Mechanism | Reference |

|---|---|---|---|

| Staphylococcus aureus ATCC25923 | 0.125 | Membrane disruption, adenosine triphosphate depletion | Citation 32 |

| Bacillus cereus ATCC6633 | 0.25 | Membrane disruption, adenosine triphosphate depletion | Citation 32 |

| Streptococcus faecalis | Growth inhibition at 10⁻⁶ M | Potassium depletion, metabolic disruption | Citations 9, 25 |

| Methicillin-resistant Staphylococcus aureus (clinical isolates) | Potent bactericidal activity | Membrane permeabilization, electron transport disruption | Citations 21, 26 |

| Vancomycin-resistant Enterococcus (clinical isolates) | Potent bactericidal activity | Membrane permeabilization, electron transport disruption | Citations 21, 26 |

| Gram-negative bacteria | No activity (parent compound) | Fluorinated analogs show activity | Citations 23, 36 |

Modulation of Mitochondrial ATPase Activity and Bioenergetics

Nigericin exerts profound effects on mitochondrial bioenergetics through multiple mechanisms involving adenosine triphosphate synthesis inhibition and electron transport chain modulation [17] [18] [19]. The compound's primary impact on mitochondrial function stems from its ability to dissipate potassium and hydrogen gradients, which are essential for oxidative phosphorylation [20].

Studies using tobacco callus microsomal vesicles demonstrate that nigericin stimulates potassium-dependent adenosine triphosphatase activity by approximately 80% at pH 6.5 [17] [18]. This stimulation occurs through the dissipation of hydrogen or potassium gradients across the membrane, supporting the hypothesis that the potassium-adenosine triphosphatase mediates hydrogen/potassium transport [17].

In bacterial systems, nigericin disrupts multiple components of the electron transport chain. Analysis of Staphylococcus aureus reveals that the compound interferes with complexes I, II, and III of the respiratory chain, leading to compromised adenosine triphosphate production [11] [12]. This disruption contributes to the bactericidal effect through energetic collapse.

The substrate specificity of nigericin's mitochondrial effects demonstrates selectivity for certain respiratory substrates. In rat liver mitochondria, the compound inhibits the oxidation of glutamate, alpha-ketoglutarate, malate, and pyruvate while sparing succinate and beta-hydroxybutyrate oxidation [21] [20]. This selectivity suggests that nigericin affects specific compartments or complexes within the mitochondrial respiratory system.

Nigericin treatment leads to mitochondrial membrane depolarization across multiple cell types, resulting in decreased adenosine triphosphate levels [22] [23] [24]. In macrophages and cancer cells, this effect occurs through potassium efflux-mediated mitochondrial dysfunction [22] [23]. The compound specifically inhibits oxidative phosphorylation without significantly affecting glycolytic adenosine triphosphate production [19] [25].

Table 3: Mitochondrial ATPase Activity and Bioenergetics Effects

| Effect | Mechanism/Observation | Cell Type/System | Reference |

|---|---|---|---|

| ATPase Stimulation | Potassium-ATPase activity stimulated by 80% at pH 6.5 | Tobacco callus microsomes | Citations 37, 39 |

| Electron Transport Chain Disruption | Disrupts complexes I, II, III in Staphylococcus aureus | Staphylococcus aureus | Citations 21, 26 |

| ATP Synthesis Inhibition | Decreases intracellular ATP through potassium efflux | Macrophages, cancer cells | Citations 44, 45 |

| Mitochondrial Membrane Depolarization | Loss of mitochondrial membrane potential | Multiple cell types | Citations 45, 60 |

| Oxidative Phosphorylation Inhibition | Blocks oxidative phosphorylation without affecting glycolysis | Reticulocytes, triple-negative breast cancer cells | Citations 42, 75 |

| Respiratory Substrate Specificity | Inhibits glutamate/malate oxidation, spares succinate | Rat liver mitochondria | Citations 12, 46 |

NLRP3 Inflammasome Activation via Potassium Efflux

Nigericin serves as one of the most potent and widely used activators of the NLRP3 inflammasome, operating through a well-characterized potassium efflux-dependent mechanism [10] [4] [26]. The compound triggers inflammasome assembly by depleting cytosolic potassium levels, which serves as both a necessary and sufficient signal for NLRP3 activation [10] [4] [26].

The mechanism involves rapid potassium efflux across the plasma membrane, leading to intracellular potassium depletion that triggers downstream signaling cascades [27] [28]. This potassium loss activates the NLRP3 sensor protein, which then recruits the adaptor protein ASC and the effector caspase-1 to form the active inflammasome complex [28] [29]. The working concentration for inflammasome activation ranges from 1-10 μM [10].

Caspase-1 activation within the inflammasome complex undergoes autocatalytic processing to generate the active tetrameric enzyme [27] [28]. This activated caspase-1 cleaves pro-interleukin-1β to its mature 17-kDa form and processes pro-interleukin-18 to its active state [27] [30] [31]. The release of these inflammatory cytokines amplifies the immune response and promotes pyroptotic cell death [10] [31].

The potassium efflux requirement for NLRP3 activation can be demonstrated through rescue experiments using elevated extracellular potassium concentrations. High potassium (130 mM) completely inhibits nigericin-induced inflammasome activation, caspase-1 processing, and cytokine release [27] [28] [30]. This inhibition confirms that potassium depletion, rather than other cellular effects of nigericin, drives inflammasome activation.

Recent research reveals that nigericin also activates the NLRP1 inflammasome in certain cell types through potassium efflux-driven ribosome stalling and ribotoxic stress response activation [26] [32]. This alternative pathway involves the kinase ZAKα and demonstrates that potassium depletion can trigger multiple inflammasome sensors depending on cellular context [26] [32].

Table 4: NLRP3 Inflammasome Activation Parameters

| Component/Process | Mechanism/Value | Inhibition by High Potassium | Reference |

|---|---|---|---|

| Potassium Efflux Requirement | Cytosolic potassium depletion necessary and sufficient | Complete inhibition | Citations 1, 8, 52 |

| Caspase-1 Activation | Autocatalytic processing to active tetramer | Complete inhibition | Citations 53, 54 |

| Interleukin-1β Processing | Pro-interleukin-1β cleavage to mature 17-kDa form | Complete inhibition | Citations 53, 55 |

| Interleukin-18 Release | Concurrent with interleukin-1β secretion | Complete inhibition | Citations 1, 57 |

| ASC Speck Formation | Oligomerization-dependent assembly | Complete inhibition | Citations 54, 56 |

| Working Concentration | 1-10 μM | Not applicable | Citation 1 |

Antitumor Effects and Apoptosis/Pyroptosis Induction

Nigericin demonstrates significant antitumor activity across multiple cancer types through the concurrent induction of apoptosis and pyroptosis [33] [25]. The compound's anticancer mechanisms involve disruption of cellular ion homeostasis leading to mitochondrial dysfunction and activation of multiple cell death pathways [33] [25].

In triple-negative breast cancer cell lines, nigericin exhibits potent cytotoxicity with IC50 values of 2.88 μM for MDA-MB-231 and 2.505 μM for 4T1 cells [33] [25]. The compound induces concurrent pyroptosis through caspase-1/gasdermin-D pathway activation and apoptosis via caspase-3-mediated mechanisms [33] [25]. This dual cell death induction amplifies the antitumor immune response by converting immunologically "cold" tumors into "hot" tumors through the release of inflammatory mediators [33] [25].

The mechanism involves potassium efflux-mediated mitochondrial dysfunction, leading to reactive oxygen species production and subsequent activation of both pyroptotic and apoptotic pathways [33] [25]. Mitochondrial membrane depolarization triggers cytochrome c release, activating the intrinsic apoptotic cascade through caspase-3 and poly(ADP-ribose) polymerase-1 cleavage [25]. Simultaneously, potassium depletion activates caspase-1, leading to gasdermin-D cleavage and pyroptotic pore formation [25].

Studies in osteosarcoma demonstrate that nigericin inhibits cell growth through S-phase cell cycle arrest and apoptosis induction via the SRC/STAT3/BCL-2 pathway [34]. The compound shows selectivity for cancer cells over normal cells, suggesting a therapeutic window for clinical application [35].

In colorectal cancer models, nigericin effectively inhibits tumor growth and metastasis through suppression of epithelial-mesenchymal transition [36]. The compound demonstrates superior cytotoxicity compared to standard chemotherapeutic agents like oxaliplatin, with IC50 values of 12.92 μM versus 37.68 μM in HT29 cells [36].

The anticancer effects extend to cancer stem cell populations, which are typically resistant to conventional therapies. Nigericin effectively targets lung cancer stem cells and tumorspheres through modulation of the Wnt/β-catenin signaling pathway [37] [38]. This activity against stem cell populations may contribute to preventing cancer recurrence and metastasis.

Research in Ehrlich ascites carcinoma cells reveals that nigericin arrests DNA synthesis through intracellular pH acidification to 6.3 [39] [40]. This cytostatic effect occurs without significant decreases in adenosine triphosphate concentration or mitochondrial membrane potential, suggesting a specific pH-dependent mechanism for growth inhibition [39] [40].

Table 5: Antitumor Effects and Mechanisms

| Cancer Type | IC50/Effect | Mechanism | Reference |

|---|---|---|---|

| Triple-Negative Breast Cancer | IC50: 2.88 μM (MDA-MB-231) | Concurrent pyroptosis and apoptosis | Citations 68, 75 |

| Osteosarcoma | Growth inhibition, S-phase arrest | SRC/STAT3/BCL-2 pathway inhibition | Citation 70 |

| Pancreatic Cancer | Dose-dependent viability reduction | Long non-coding RNA and mRNA modulation | Citation 79 |

| Colorectal Cancer | IC50: 12.92 μM (HT29) | Epithelial-mesenchymal transition inhibition, reduced invasion | Citation 82 |

| Ehrlich Ascites Carcinoma | DNA synthesis arrest at pH 6.3 | Intracellular pH reduction | Citations 5, 72 |

| Lung Cancer Stem Cells | Potent inhibition of tumorspheres | Wnt/β-catenin pathway modulation | Citations 80, 83 |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (99.63%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Dates

2: Deng CC, Liang Y, Wu MS, Feng FT, Hu WR, Chen LZ, Feng QS, Bei JX, Zeng YX. Nigericin selectively targets cancer stem cells in nasopharyngeal carcinoma. Int J Biochem Cell Biol. 2013 Sep;45(9):1997-2006. doi: 10.1016/j.biocel.2013.06.023. Epub 2013 Jul 4. PubMed PMID: 23831840.

3: Zhou HM, Dong TT, Wang LL, Feng B, Zhao HC, Fan XK, Zheng MH. Suppression of colorectal cancer metastasis by nigericin through inhibition of epithelial-mesenchymal transition. World J Gastroenterol. 2012 Jun 7;18(21):2640-8. doi: 10.3748/wjg.v18.i21.2640. PubMed PMID: 22690072; PubMed Central PMCID: PMC3370000.

4: Lim J, Lee Y, Kim HW, Rhyu IJ, Oh MS, Youdim MB, Yue Z, Oh YJ. Nigericin-induced impairment of autophagic flux in neuronal cells is inhibited by overexpression of Bak. J Biol Chem. 2012 Jul 6;287(28):23271-82. doi: 10.1074/jbc.M112.364281. Epub 2012 Apr 5. PubMed PMID: 22493436; PubMed Central PMCID: PMC3390606.

5: Stout-Delgado HW, Vaughan SE, Shirali AC, Jaramillo RJ, Harrod KS. Impaired NLRP3 inflammasome function in elderly mice during influenza infection is rescued by treatment with nigericin. J Immunol. 2012 Mar 15;188(6):2815-24. doi: 10.4049/jimmunol.1103051. Epub 2012 Feb 10. PubMed PMID: 22327078; PubMed Central PMCID: PMC3294083.

6: Sturz GR, Phan TH, Mummalaneni S, Ren Z, DeSimone JA, Lyall V. The K+-H+ exchanger, nigericin, modulates taste cell pH and chorda tympani taste nerve responses to acidic stimuli. Chem Senses. 2011 May;36(4):375-88. doi: 10.1093/chemse/bjq146. Epub 2011 Jan 21. PubMed PMID: 21257734; PubMed Central PMCID: PMC3151661.

7: Myskiw C, Piper J, Huzarewich R, Booth TF, Cao J, He R. Nigericin is a potent inhibitor of the early stage of vaccinia virus replication. Antiviral Res. 2010 Dec;88(3):304-10. doi: 10.1016/j.antiviral.2010.10.001. Epub 2010 Oct 15. PubMed PMID: 20951746.

8: Mashima T, Okabe S, Seimiya H. Pharmacological targeting of constitutively active truncated androgen receptor by nigericin and suppression of hormone-refractory prostate cancer cell growth. Mol Pharmacol. 2010 Nov;78(5):846-54. doi: 10.1124/mol.110.064790. Epub 2010 Aug 13. PubMed PMID: 20709811.

9: Cui J, Li C, Wang C, Li Y, Zhang L, Zhang L, Xiu X, Li Y, Wei N. Nigericin-mediated liposome loading of topotecan: is nigericin a potential drug release regulator? Int J Pharm. 2010 Oct 31;399(1-2):31-6. doi: 10.1016/j.ijpharm.2010.07.050. Epub 2010 Aug 1. PubMed PMID: 20678563.

10: Fruth IA, Arrizabalaga G. Toxoplasma gondii: induction of egress by the potassium ionophore nigericin. Int J Parasitol. 2007 Dec;37(14):1559-67. Epub 2007 Jun 9. PubMed PMID: 17618633; PubMed Central PMCID: PMC2221775.